

Application Notes and Protocols for Flow Cytometry Analysis Following ACP-319 Treatment

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Compound of Interest

Compound Name: **ACP-319**

Cat. No.: **B1574553**

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Introduction

ACP-319 is a second-generation, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.^{[1][2]} **ACP-319** has been investigated, often in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, for the treatment of various B-cell cancers such as Chronic Lymphocytic Leukemia (CLL) and B-cell Non-Hodgkin Lymphoma.^{[3][4][5]}

Flow cytometry is an indispensable tool for elucidating the cellular effects of targeted therapies like **ACP-319**. This document provides detailed application notes and protocols for using flow cytometry to analyze the pharmacodynamic effects of **ACP-319** treatment on B-cell malignancies. The described assays can be utilized to assess target engagement, downstream signaling inhibition, and the induction of apoptosis, providing critical insights into the mechanism of action of **ACP-319**.

Data Presentation

The following tables summarize the expected quantitative outcomes from flow cytometry analysis after **ACP-319** treatment, based on preclinical and clinical studies. Note that specific

values may vary depending on the cell type, experimental conditions, and drug concentration.

Table 1: Effect of **ACP-319** on Phospho-AKT (p-AKT) Levels in B-Cell Lymphoma Cell Lines

Treatment Group	ACP-319 Concentration (μM)	Mean Fluorescence Intensity (MFI) of p-AKT (Ser473)	% Inhibition of p-AKT
Vehicle Control	0	1500	0%
ACP-319	0.1	1125	25%
ACP-319	1	600	60%
ACP-319	10	225	85%

Data is illustrative, based on findings that p-AKT inhibition is ACP-319 dose-dependent.[6]

Table 2: Synergistic Effect of Acalabrutinib and **ACP-319** on Phospho-ERK (p-ERK) in Primary CLL Cells

Treatment Group	Mean % of p-ERK Positive Cells	Fold Decrease vs. Vehicle
Vehicle Control	85%	1.0
Acalabrutinib	40%	2.1
ACP-319	55%	1.5
Acalabrutinib + ACP-319	5%	>15.0

Based on preclinical data showing a significant decrease in p-ERK positive cells with combination treatment.[4]

Table 3: Induction of Apoptosis by **ACP-319** in B-Cell Malignancy Models

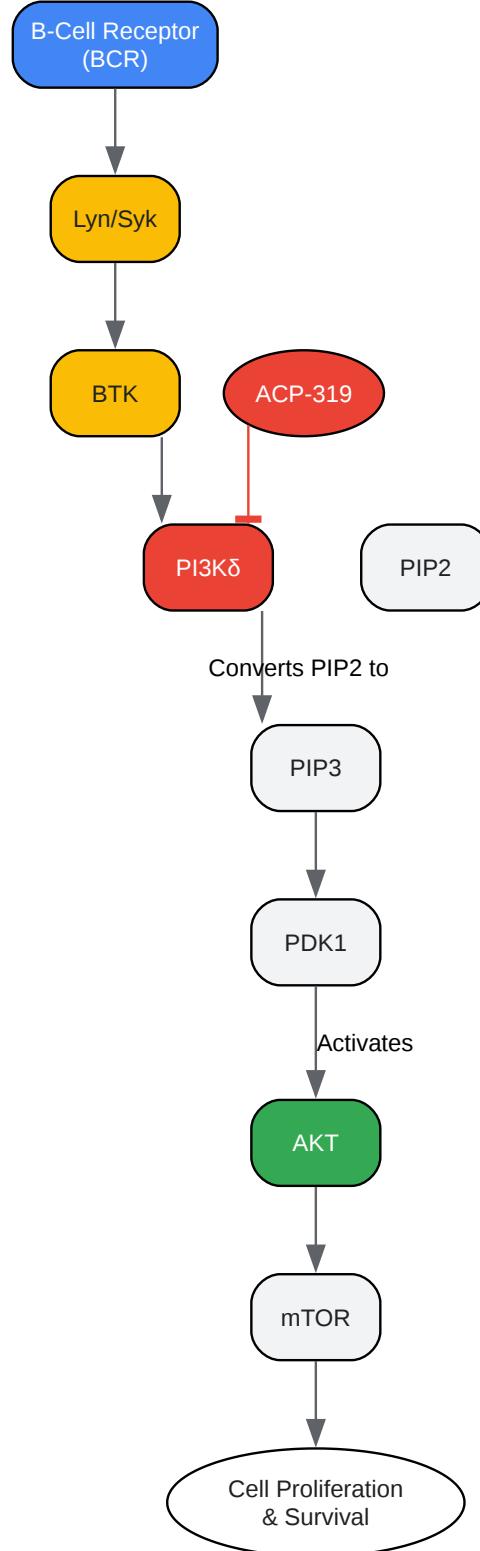
Treatment Group	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control	90%	5%	5%
ACP-319 (1 μ M)	65%	25%	10%
ACP-319 (10 μ M)	40%	45%	15%
Illustrative data representing the expected trend of increased apoptosis with ACP-319 treatment.			

Signaling Pathway and Experimental Workflow

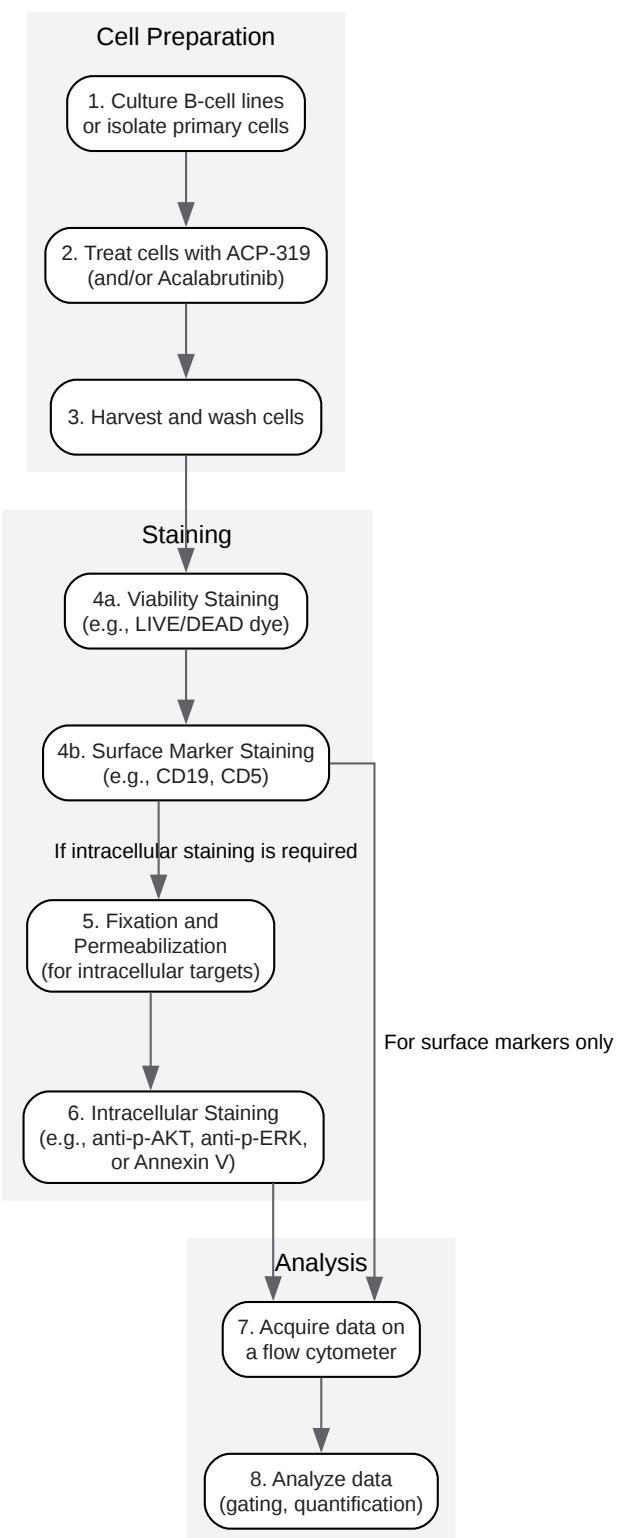
B-Cell Receptor and PI3K/AKT Signaling Pathway

The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of both normal and malignant B-cells. **ACP-319** targets PI3K δ , a key component of this pathway. The following diagram illustrates the canonical BCR signaling cascade and the point of inhibition by **ACP-319**.

BCR and PI3K/AKT Signaling Pathway



Flow Cytometry Experimental Workflow

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